molecular formula C15H12FN B13699312 2-(3-Fluorophenyl)-1-methylindole

2-(3-Fluorophenyl)-1-methylindole

Cat. No.: B13699312
M. Wt: 225.26 g/mol
InChI Key: CFNMKPJBKKQQSH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The structure of this compound consists of an indole core with a fluorophenyl group attached at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1-methylindole typically involves the reaction of 3-fluoroaniline with a suitable indole precursor. One common method is the Fischer indole synthesis, where 3-fluoroaniline reacts with a ketone under acidic conditions to form the desired indole derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can help in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1-methylindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can lead to halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-1-methylindole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1-methylindole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the indole core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the fluorine substituent, which can affect its chemical and biological properties.

    2-(4-Fluorophenyl)-1-methylindole: Similar structure but with the fluorine atom at the 4-position, which can lead to different reactivity and interactions.

    1-Methylindole: Lacks the phenyl substituent, which can significantly alter its properties and applications.

Uniqueness

2-(3-Fluorophenyl)-1-methylindole is unique due to the presence of both the fluorophenyl group and the methyl group on the indole core. This combination of substituents can enhance the compound’s chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H12FN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3

InChI Key

CFNMKPJBKKQQSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)F

Origin of Product

United States

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